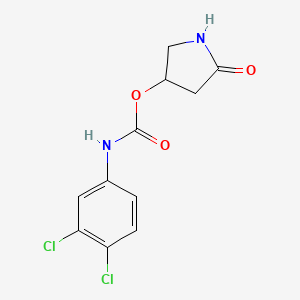
5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate is a chemical compound that features a pyrrolidine ring and a carbamate group attached to a 3,4-dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichlorophenyl isocyanate with 5-oxopyrrolidine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The 3,4-dichlorophenyl moiety may enhance binding affinity and specificity through hydrophobic interactions and halogen bonding .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-oxopyrrolidin-3-yl)carbamate: Similar structure but with a tert-butyl group instead of the 3,4-dichlorophenyl moiety.
N-[(3,4-dichlorophenyl)carbamoyl]-L-valine: Contains a valine residue instead of the pyrrolidine ring.
Uniqueness
5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate is unique due to the combination of the pyrrolidine ring and the 3,4-dichlorophenyl moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
88015-95-6 |
|---|---|
Molecular Formula |
C11H10Cl2N2O3 |
Molecular Weight |
289.11 g/mol |
IUPAC Name |
(5-oxopyrrolidin-3-yl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H10Cl2N2O3/c12-8-2-1-6(3-9(8)13)15-11(17)18-7-4-10(16)14-5-7/h1-3,7H,4-5H2,(H,14,16)(H,15,17) |
InChI Key |
DPINNCAJIUQGKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















